(S)-N,N-Diethyl-5-oxopyrrolidine-2-carboxamide
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Overview
Description
(S)-N,N-Diethyl-5-oxopyrrolidine-2-carboxamide is a chiral compound with a pyrrolidine ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. Its unique structure allows it to interact with biological systems in specific ways, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N,N-Diethyl-5-oxopyrrolidine-2-carboxamide typically involves the reaction of a pyrrolidine derivative with diethylamine. One common method includes the use of a chiral auxiliary to ensure the desired stereochemistry. The reaction conditions often involve the use of a base, such as sodium hydride, and an appropriate solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, reducing the risk of side reactions and improving overall efficiency .
Chemical Reactions Analysis
Types of Reactions
(S)-N,N-Diethyl-5-oxopyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the diethylamine group is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
(S)-N,N-Diethyl-5-oxopyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its interactions with enzymes and receptors are studied to understand its potential as a drug candidate.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of (S)-N,N-Diethyl-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. It may act as an inhibitor or activator, depending on the context. The compound’s chiral nature allows it to fit into binding sites with high specificity, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-2-pyrrolidone: Similar in structure but lacks the chiral center.
N,N-Dimethyl-5-oxopyrrolidine-2-carboxamide: Similar but with different alkyl groups.
N-Ethyl-5-oxopyrrolidine-2-carboxamide: Similar but with a single ethyl group
Uniqueness
(S)-N,N-Diethyl-5-oxopyrrolidine-2-carboxamide is unique due to its chiral center, which imparts specific stereochemical properties. This makes it particularly valuable in applications where stereochemistry is crucial, such as in drug design and synthesis .
Properties
CAS No. |
85760-88-9 |
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Molecular Formula |
C9H16N2O2 |
Molecular Weight |
184.24 g/mol |
IUPAC Name |
(2S)-N,N-diethyl-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C9H16N2O2/c1-3-11(4-2)9(13)7-5-6-8(12)10-7/h7H,3-6H2,1-2H3,(H,10,12)/t7-/m0/s1 |
InChI Key |
IZCZSKAHNSOBSI-ZETCQYMHSA-N |
Isomeric SMILES |
CCN(CC)C(=O)[C@@H]1CCC(=O)N1 |
Canonical SMILES |
CCN(CC)C(=O)C1CCC(=O)N1 |
Origin of Product |
United States |
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